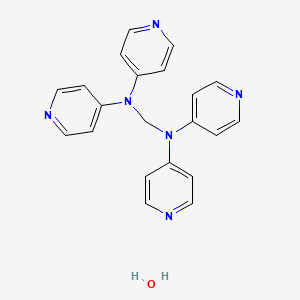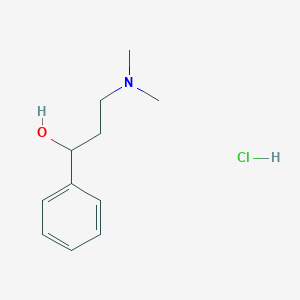
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride is an organic compound with a molecular formula of C11H17NO·HCl. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride typically involves the reaction of benzaldehyde with dimethylamine and formaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Mixing benzaldehyde, dimethylamine, and formaldehyde in a solvent.
- Passing the mixture through a reactor containing a reducing agent.
- Isolating the product by crystallization and purification.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 3-(Dimethylamino)-1-phenylpropan-1-one
Reduction: 3-(Dimethylamino)-1-phenylpropanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)phenol
- 3-Dimethylaminoacrolein
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Uniqueness
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride is unique due to its combination of a dimethylamino group, a phenyl ring, and a hydroxyl group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds, which may lack one or more of these functional groups.
Propiedades
Número CAS |
5424-50-0 |
|---|---|
Fórmula molecular |
C11H18ClNO |
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |
Clave InChI |
NADQJAUBGUEARA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(C1=CC=CC=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


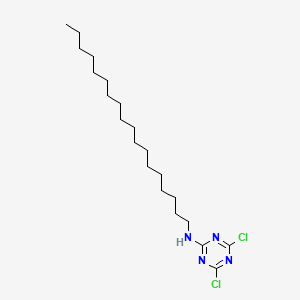


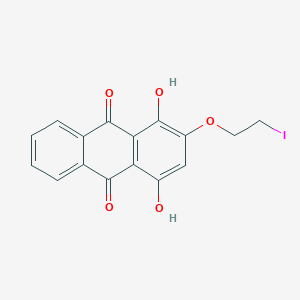
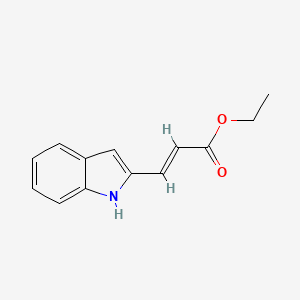
![N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B15248721.png)
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
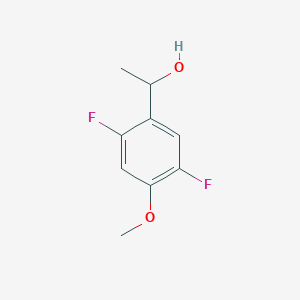
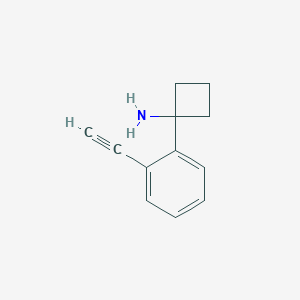
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
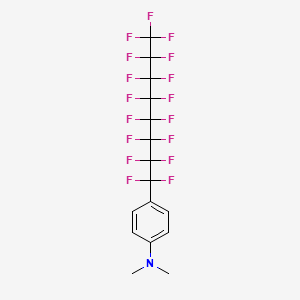
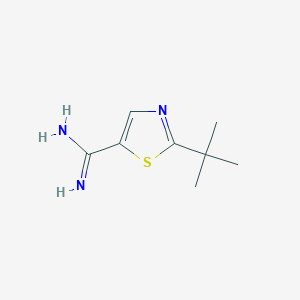
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
